molecular formula C13H20Cl2N2O2 B1422932 2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride CAS No. 1306602-91-4

2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride

Cat. No.: B1422932
CAS No.: 1306602-91-4
M. Wt: 307.21 g/mol
InChI Key: KGOPEJAFHAITJI-UHFFFAOYSA-N
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Description

2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride is a useful research compound. Its molecular formula is C13H20Cl2N2O2 and its molecular weight is 307.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Biginelli Synthesis and Novel Derivatives : In the realm of organic chemistry, 2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride is involved in the Biginelli synthesis, leading to the creation of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety. This process is notable for its efficiency and high yield, contributing to the advancement of synthetic methods in chemistry (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).

  • Synthesis of Piperazine Derivatives : This compound is also pivotal in synthesizing various derivatives, such as novel carbazole derivatives, which are synthesized through a series of chemical reactions including Mannich reaction and have applications in medicinal chemistry (Sharma, Kumar, & Pathak, 2014).

Biological and Pharmacological Applications

  • Antimicrobial Activities : Various derivatives of this compound have been synthesized and evaluated for their antimicrobial activities. These studies contribute to the development of new antibacterial and antifungal agents, which are crucial in combating drug-resistant strains of microorganisms (Fandaklı, Başoğlu, Bektaş, Yolal, Demirbaş, & Karaoglu, 2012).

  • Polyamide Synthesis : It is instrumental in synthesizing polyamides containing different nucleobases like theophylline and thymine. These polyamides have a range of molecular weights and are soluble in various solvents, showing potential in materials science (Hattori & Kinoshita, 1979).

  • Antitumor Activity : Piperazine-based tertiary amino alcohols and their dihydrochlorides, synthesized from this compound, have been studied for their impact on tumor DNA methylation. This research contributes to understanding the molecular mechanisms of cancer and the development of potential therapeutic agents (Hakobyan et al., 2020).

Material Science and Chemistry

  • Synthesis of Protected Piperazines : Efficient methods have been developed for the synthesis of differentially protected 2-(hydroxymethyl)piperazines, starting from this compound. These methods are significant in the preparation of biologically active compounds and in the construction of combinatorial libraries (Gao & Renslo, 2007).

  • Synthesis of Novel Compounds : It's used in the synthesis of unique compounds like 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, showcasing its versatility in creating novel chemical entities with potential applications (Wujec & Typek, 2023).

Properties

IUPAC Name

2-(3-methylphenyl)-2-piperazin-1-ylacetic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2.2ClH/c1-10-3-2-4-11(9-10)12(13(16)17)15-7-5-14-6-8-15;;/h2-4,9,12,14H,5-8H2,1H3,(H,16,17);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGOPEJAFHAITJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)O)N2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-Methylphenyl)-2-(piperazin-1-yl)acetic acid dihydrochloride

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